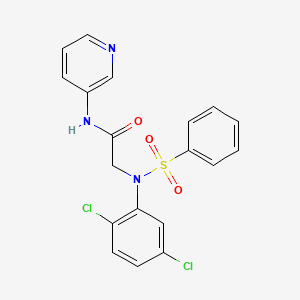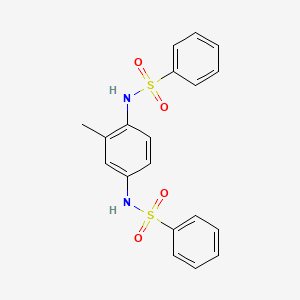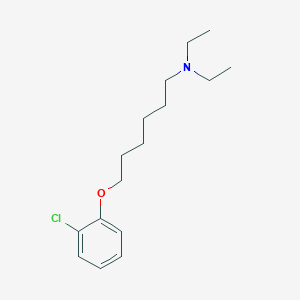
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPG is a glycine transporter type 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain. This can have a range of effects on the nervous system, including the potential to treat neurological and psychiatric disorders.
Mechanism of Action
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide works by inhibiting the GlyT1 transporter, which is responsible for removing glycine from the synaptic cleft in the brain. By inhibiting GlyT1, N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. Glycine is an important neurotransmitter that is involved in a range of physiological processes, including the modulation of NMDA receptor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide are complex and depend on a range of factors, including the concentration of the compound, the duration of exposure, and the specific cell types involved. Studies have shown that N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. These effects include the modulation of NMDA receptor activity, which is important for synaptic plasticity and learning and memory.
Advantages and Limitations for Lab Experiments
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity for GlyT1. This makes it a useful tool for investigating the role of glycine in the nervous system and for developing potential therapies for neurological and psychiatric disorders. However, there are also limitations to using N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in lab experiments, including its potential toxicity and the need for careful dosing and administration to ensure accurate results.
Future Directions
There are several future directions for research on N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and its potential therapeutic applications. One area of interest is the development of more selective GlyT1 inhibitors that can target specific cell types in the brain. Another direction is the investigation of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, there is a need for further studies to elucidate the mechanisms of action of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and its effects on the nervous system.
Synthesis Methods
The synthesis of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, as well as purification steps to ensure the final product is of high purity. Several synthesis methods have been reported in the literature, including the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. This has led to investigations into the potential therapeutic applications of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide for neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-8-9-17(21)18(11-14)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-15-5-4-10-22-12-15/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMNXZLOXNRJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)


![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)